2-Fluorobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-fluorobenzothiazole and its derivatives often involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. A notable example includes the synthesis of fluorinated 2-arylbenzothiazoles, which exhibit potent and selective inhibitory activity against specific cancer cell lines (Catriona G Mortimer et al., 2006). Another approach is the Jacobson thioanilide radical cyclization chemistry, utilized for preparing carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents (Min Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-fluorobenzothiazole derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized, revealing insights into the crystal structure and intermolecular interactions (B. Banerjee et al., 2022).
Chemical Reactions and Properties
2-Fluorobenzothiazole compounds are involved in various chemical reactions, showcasing their versatility. The synthesis of 2-aminobenzothiazoles from Herz compounds, for instance, indicates the chemical reactivity of these molecules in forming new compounds under specific conditions (A. Neo et al., 2011).
Physical Properties Analysis
The physical properties of 2-fluorobenzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are typically determined through experimental studies focused on the compound of interest.
Chemical Properties Analysis
The chemical properties of 2-fluorobenzothiazole, including reactivity, stability under various conditions, and the ability to participate in chemical reactions, are essential for understanding its potential applications. The synthesis and reactions of azido-benzothiazoles and the formation of benzotriazole-N-oxides highlight the chemical versatility of fluorobenzothiazole derivatives (P. Gallagher et al., 1980).
Scientific Research Applications
Antitumor Properties :
- 2-Fluorobenzothiazole derivatives show potent antitumor activity, particularly against breast, lung, and colorectal cancer cell lines. They work by inducing and being biotransformed by cytochrome P450 1A1 into active metabolites. The modification of these compounds, such as amino acid conjugation, improves their water solubility and bioavailability, making them suitable for clinical evaluation (Bradshaw et al., 2002).
- A specific compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, was found to have highly potent and selective antiproliferative activity against various cancer cell lines. This activity was achieved without the requirement for induction of CYP1A1 expression, suggesting a different mechanism from previously reported benzothiazoles (Mortimer et al., 2006).
Cancer Imaging Applications :
- Fluorinated 2-arylbenzothiazoles are being explored as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles has been achieved, offering a new avenue for cancer imaging (Wang et al., 2006).
Mechanism of Action :
- Studies have identified the roles of various cytochrome P450 enzymes in mediating the antitumor activity of benzothiazole compounds. CYP2S1 and CYP2W1 are particularly important in this regard, with CYP2S1 involved in deactivation and CYP2W1 in bioactivation of these compounds in cancer cells (Tan et al., 2011).
Synthesis Methods :
- There have been advancements in the "green" synthesis of 2-alkyl/arylbenzothiazoles, which are based on the potent and selective in vitro antitumor properties of these compounds. Microwave-assisted methods provide an efficient and environmentally friendly approach to synthesizing these potentially therapeutic agents (Kamila et al., 2006).
Safety And Hazards
2-Fluorobenzothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Benzothiazole and its derivatives, including 2-Fluorobenzothiazole, continue to be a significant area of research due to their extensive pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring green chemistry approaches in the synthesis of benzothiazole compounds .
properties
IUPAC Name |
2-fluoro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCHVAUHZEAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149992 | |
Record name | 2-Fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzothiazole | |
CAS RN |
1123-98-4 | |
Record name | 2-Fluorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluorobenzothiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LKM8HMH9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.